2-[(n-Propyloxy)methyl]thiophenol
Description
Properties
IUPAC Name |
2-(propoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-7-11-8-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZIFKXLCHEDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The Newman-Kwart rearrangement enables the conversion of phenolic precursors to thiophenols via thermal rearrangement of O-arylthiocarbamates to S-arylthiocarbamates, followed by hydrolysis. This method is advantageous for its tolerance of electron-withdrawing groups and scalability.
Synthetic Pathway
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Synthesis of O-Arylthiocarbamate :
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Thermal Rearrangement :
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Basic Hydrolysis :
Key Considerations
-
Electron-Withdrawing Groups : Enhance rearrangement efficiency by stabilizing the transition state.
-
Side Reactions : Competing hydrolysis of thiocarbamate at high temperatures reduces yield.
Diazotization and Thiolation
Overview
This classical method involves diazotization of an aniline derivative followed by displacement with a sulfur source.
Synthetic Pathway
-
Diazotization :
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Thiolation :
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Hydrolysis :
Key Considerations
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Acid Sensitivity : The ether linkage may hydrolyze under strongly acidic conditions.
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Alternative Sulfur Sources : Sodium polysulfide (Na2Sx) reduces side reactions but requires longer reaction times.
Alkylation of Thiophenol
Overview
Direct alkylation of thiophenol with (n-propyloxy)methyl halides faces challenges due to competing oxidation and poor regioselectivity. Protection-deprotection strategies mitigate these issues.
Synthetic Pathway
Key Considerations
-
Side Reactions : Over-alkylation at the sulfur atom occurs without protection.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency.
Sulfonic Acid Chloride Reduction
Overview
This three-step method converts sulfonic acid chlorides to thiophenols via disulfide intermediates.
Synthetic Pathway
-
Sulfonation :
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Chlorination :
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Reduction :
Key Considerations
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Hazardous Reagents : HI and PCl5 require careful handling.
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Byproducts : Disulfides form during reduction but are cleaved in basic conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-[(n-Propyloxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
2-[(n-Propyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential pharmacological effects.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-[(n-Propyloxy)methyl]thiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-[(n-Propyloxy)methyl]thiophenol with two structurally related thiophenol derivatives: 4-hydroxy-3-methylthiophenol (from ) and unsubstituted thiophenol.
Key Observations:
- Solubility: The propyloxymethyl group in the target compound enhances lipophilicity, likely increasing solubility in organic solvents compared to 4-hydroxy-3-methylthiophenol, which has polar hydroxyl groups .
- Stability: Ether substituents (as in the target compound) are generally more oxidation-resistant than hydroxyl groups. This suggests this compound is more stable than 4-hydroxy-3-methylthiophenol, which degrades under light/air exposure .
- Steric Effects: The bulky propyloxymethyl group may reduce reactivity at the thiol group due to steric hindrance, a factor absent in unsubstituted thiophenol .
Reactivity in Catalytic Systems
Thiophenol derivatives are widely used in catalytic hydrothiolation and polymer modification. highlights that substituents on the benzene ring significantly influence regioselectivity and reaction efficiency in Pd-catalyzed systems:
- Thiophenol: Undergoes Markovnikov-type α-addition to enynes with high regioselectivity .
- This could lead to divergent product distributions in hydrothiolation reactions .
- 4-Hydroxy-3-methylthiophenol: Polar hydroxyl groups may participate in hydrogen bonding, possibly destabilizing intermediates or modifying catalytic activity. However, its instability under oxidative conditions limits utility in prolonged reactions .
Biological Activity
2-[(n-Propyloxy)methyl]thiophenol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry and pharmacology.
- Molecular Formula : C11H14OS
- Molecular Weight : 210.30 g/mol
- Structural Features : The compound features a thiophenol moiety with a propyloxy group, which may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the propyloxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiophenol derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Antioxidant Activity
Compounds containing thiol groups are known for their antioxidant properties. The ability of this compound to scavenge free radicals may contribute to its protective effects against oxidative stress in cells.
Case Studies
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Study on Antidiabetic Effects
A study investigated the effects of thiophenol derivatives on glucose metabolism in diabetic models. Results showed that administration of this compound led to a significant reduction in blood glucose levels compared to control groups. The proposed mechanism involved modulation of insulin signaling pathways. -
Neuroprotective Effects
Another research focused on the neuroprotective potential of thiophenol derivatives in models of neurodegeneration. The findings suggested that this compound could reduce neuronal cell death induced by oxidative stress, potentially through its antioxidant mechanisms.
In Vitro Studies
In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. Administered doses showed promising results in reducing tumor size and improving survival rates in cancer models.
Q & A
Q. Answer :
- Synthesis : A common approach involves nucleophilic substitution of 2-chloromethylthiophenol with n-propyloxy groups under alkaline conditions. Refluxing in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base can yield the target compound.
- Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:EtOAc). Confirm purity via HPLC (C18 column, methanol/water mobile phase) and elemental analysis .
Basic: How can the structural and electronic properties of this compound be characterized?
Q. Answer :
- Structural Analysis : Use H/C NMR to confirm substitution patterns (e.g., thiophenol proton at δ ~3.5 ppm, propyloxy methylene at δ ~4.2 ppm). X-ray crystallography resolves stereoelectronic effects.
- Electronic Properties : UV-Vis spectroscopy (λmax ~270 nm in acetonitrile) and cyclic voltammetry (oxidation potential ~1.2 V vs. Ag/AgCl) reveal redox behavior. DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals .
Advanced: What experimental designs are suitable for analyzing the thiol-disulfide equilibrium of this compound under oxidative conditions?
Q. Answer :
- Kinetic Studies : Expose the compound to controlled O₂ or H₂O₂ in buffered solutions (pH 7.4). Monitor thiol depletion via Ellman’s assay (412 nm absorbance).
- Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to quantify ΔG of disulfide formation. Compare with computational MD simulations (AMBER force field) to validate intramolecular stabilization .
Advanced: How do steric and electronic effects of the propyloxymethyl group influence the compound’s reactivity in cross-coupling reactions?
Q. Answer :
- Steric Effects : Perform Suzuki-Miyaura coupling with aryl halides; compare yields using bulky (e.g., 2-bromomesitylene) vs. linear substrates. Steric maps (e.g., Tolman cone angle) quantify hindrance.
- Electronic Effects : Hammett plots (σpara/σmeta) correlate substituent effects on reaction rates. Use XPS to measure sulfur electron density shifts (~161 eV binding energy for thiolate) .
Advanced: What methodologies resolve contradictions in reported toxicity profiles of thiophenol derivatives like this compound?
Q. Answer :
- In Vitro Assays : Conduct parallel MTT (cytotoxicity) and Ames tests (mutagenicity) on HepG2 cells and S. typhimurium TA98/TA100 strains. Compare results across pH conditions (5.0–7.4).
- Mechanistic Studies : Use LC-MS/MS to identify reactive metabolites (e.g., sulfoxide intermediates). Cross-reference with molecular docking (AutoDock Vina) to predict CYP450 binding affinities .
Basic: What are the stability considerations for storing this compound in laboratory settings?
Q. Answer :
- Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation. Add stabilizers (0.1% BHT) to liquid formulations.
- Degradation Analysis : Monitor via GC-MS for disulfide byproducts (m/z ~240–260). Accelerated aging studies (40°C/75% RH) predict shelf life .
Advanced: How can computational models predict the environmental fate of this compound in aqueous systems?
Q. Answer :
- QSPR Modeling : Develop quantitative structure-property relationships for logP (octanol-water partition coefficient) and biodegradability (BIOWIN). Validate with experimental HPLC retention times.
- Ecotoxicity : Use ECOSAR to estimate LC50 for aquatic organisms. Compare with microcosm studies (OECD 308 guidelines) .
Advanced: What strategies mitigate interference from thiophenol derivatives in spectroscopic analyses?
Q. Answer :
- Selective Derivatization : React with maleimide probes to tag thiol groups, enhancing UV/fluorescence detection limits.
- Chromatographic Separation : Optimize UPLC conditions (e.g., HILIC columns, 0.1% formic acid) to resolve overlapping peaks from structural analogs .
Basic: What safety protocols are critical when handling this compound in vitro?
Q. Answer :
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure.
- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste (EPA D003 code) .
Advanced: How does the compound’s thiophenol moiety interact with metalloenzymes, and how can this be studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
